molecular formula C15H14ClNO2 B083040 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide CAS No. 10295-48-4

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide

Cat. No. B083040
CAS RN: 10295-48-4
M. Wt: 275.73 g/mol
InChI Key: MYZSSOCBQJYQNB-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is a compound of interest in various chemical research studies due to its potential applications in pharmacology and material science. It is part of a broader class of compounds known for their diverse chemical reactivity and potential for synthesis of pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves several steps, including acetylation, chloromethylation, and reductive dehalogenation, among others. For example, compounds with similar structures have been synthesized through processes like the acetylation of amino derivatives followed by esterification and ester interchange steps to achieve high yields of targeted molecules (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

Molecular structure analyses of similar compounds have been conducted using techniques such as 1H, 13C NMR, and MS spectroscopy, combined with elemental analysis to confirm the molecular structure. For instance, studies on derivatives have highlighted the importance of substituent effects on molecular configuration and reactivity (Arjunan et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds in this class can lead to the formation of various biologically active molecules, with reactivity influenced by the specific substituents and molecular structure. Research has demonstrated the ability of these compounds to undergo transformations that yield pharmacologically active derivatives (Farouk, Ibrahim, & El-Gohary, 2021).

Scientific Research Applications

Synthesis and Biological Activity

One study explores the synthesis and pharmacological evaluation of derivatives from 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide, highlighting its utility in generating compounds with significant antimicrobial potential. The research involved creating Schiff bases of diphenylamine derivatives, which were then tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that certain chalcones, when combined with this compound, showed notable antimicrobial activity, particularly against B. subtilis, E. coli, and C. albicans, suggesting the potential for further exploration in antimicrobial drug development (Kumar, Khan, & Kumar, 2020).

Safety And Hazards

The safety information for “2-chloro-N-(4-methoxyphenyl)nicotinamide” includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-13-9-7-12(8-10-13)17-15(18)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZSSOCBQJYQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585360
Record name 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide

CAS RN

10295-48-4
Record name 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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